molecular formula C10H10OS B8302311 6-Methoxy-3-methylbenzo[b]thiophene

6-Methoxy-3-methylbenzo[b]thiophene

Cat. No.: B8302311
M. Wt: 178.25 g/mol
InChI Key: GJCYIQPHWUNADU-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylbenzo[b]thiophene is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. Key structural characteristics include a methoxy (-OCH₃) group at the 6-position and a methyl (-CH₃) group at the 3-position of the benzo[b]thiophene scaffold. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

6-methoxy-3-methyl-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3

InChI Key

GJCYIQPHWUNADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS 476199-14-1)

  • Structure : Methoxy group at the 4-position and a carboxylic acid at the 2-position.
  • Applications : Used in drug design for its polar functional group, which enhances binding to charged residues in biological targets .

6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene (CAS 63675-74-1)

  • Structure : Additional 4-methoxyphenyl substituent at the 2-position.
  • Key Differences : The extended aromatic system improves planarity and π-conjugation, making it suitable for organic electronics. However, steric hindrance from the phenyl group may reduce synthetic accessibility compared to the simpler 3-methyl derivative .

5-Chloro-3-methylbenzo[b]thiophene

  • Structure : Chlorine substituent at the 5-position and methyl at the 3-position.
  • Key Differences : The electron-withdrawing chlorine enhances electrophilic reactivity, enabling diverse cross-coupling reactions. However, it lacks the methoxy group, reducing solubility and metabolic stability in biological systems .

Physicochemical Properties

Property 6-Methoxy-3-methylbenzo[b]thiophene 4-Methoxybenzo[b]thiophene-2-carboxylic acid 5-Chloro-3-methylbenzo[b]thiophene
Molecular Weight (g/mol) 178.25 222.25 182.66
LogP (Predicted) 2.8 1.5 3.2
Solubility (mg/mL, H₂O) 0.15 2.7 0.08
Melting Point (°C) 98–100 210–212 75–77

Preparation Methods

Acid-Catalyzed Cyclization of Styryl Sulfoxides

The patented method described in US5569772A involves cyclizing styryl sulfoxides using Brønsted or Lewis acids. For 6-methoxy-3-methylbenzo[b]thiophene, the synthesis begins with the preparation of a styryl sulfoxide precursor:

  • Sulfoxide Formation :

    • Reaction of 4-methoxybenzyl alcohol with 2-methyl-2-propanethiol in the presence of zinc iodide yields a sulfide intermediate.

    • Oxidation with peracetic acid produces the corresponding sulfoxide.

  • Cyclization :

    • Heating the sulfoxide with p-toluenesulfonic acid (0.002–0.025 M) in 1,2-dichloroethane at 100–140°C induces cyclization.

    • The reaction proceeds via a thiocarbonyl ylide intermediate, achieving 83–89% yield after recrystallization.

Key Data :

ParameterValueSource
Catalystp-Toluenesulfonic acid
Temperature100–140°C
Yield83–89%

Multi-Step Synthesis via Carboxylic Acid Derivatives

An alternative route from ACS Medicinal Chemistry Letters starts with this compound-2-carboxylic acid:

  • Acid Chloride Formation :

    • Treatment with thionyl chloride (SOCl2_2) and dimethylformamide (DMF) at 80°C converts the carboxylic acid to an acid chloride.

  • Amidation and Nitrile Formation :

    • Reaction with aqueous ammonia yields the primary amide (75% yield).

    • Dehydration using trifluoroacetic anhydride (TFAA) and pyridine produces the nitrile derivative.

  • Demethylation :

    • Boron tribromide (BBr3_3) in dichloromethane cleaves the methoxy group, yielding the hydroxylated analog.

Reaction Conditions :

StepReagentsYield
Amide FormationSOCl2_2, NH3_375%
Nitrile SynthesisTFAA, pyridine68%
DemethylationBBr3_3, CH2_2Cl2_262%

Optimization of Reaction Conditions

Catalyst Selection and Concentration

p-Toluenesulfonic acid outperforms Lewis acids (e.g., ZnCl2_2) in cyclization reactions due to its superior proton-donating capacity. At concentrations of 0.002 M, it minimizes side reactions while maintaining a reaction rate suitable for large-scale synthesis.

Solvent and Temperature Effects

Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (120–140°C) accelerate cyclization but require careful control to prevent decomposition.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with a Zorbax® RX-C8 column and a phosphate buffer/acetonitrile gradient resolves regioisomers, confirming >98% purity.

HPLC Parameters :

ColumnMobile PhaseDetection
Zorbax® RX-C80.01 M NaH2_2PO4_4, pH 2.0UV (280 nm)

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3_3) of this compound-2-carboxamide shows distinct signals at δ 3.92 (s, OCH3_3) and δ 2.73 (s, CH3_3).

Challenges in Synthesis and Regioselectivity

Early methods suffered from poor regiocontrol, yielding mixtures of 6- and 4-methoxy isomers. Modern approaches address this by:

  • Steric Guidance : Bulky substituents on the sulfoxide precursor direct cyclization to the 6-position.

  • Acid Strength Modulation : Strong acids (e.g., Nafion®) favor kinetic control, reducing isomer formation.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Acid-Catalyzed CyclizationHigh yield (83–89%), scalableRequires high temperatures
Carboxylic Acid RouteFunctional-group versatilityMulti-step, lower overall yield

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methoxy-3-methylbenzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization or functionalization of benzo[b]thiophene precursors. For example, iodination of methyl(2-alkynylphenyl)sulfane derivatives in dichloromethane (DCM) with molecular iodine under inert atmospheres yields substituted benzo[b]thiophenes. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (Hexane/EtOAc) are critical . Optimization involves adjusting stoichiometry, solvent choice (e.g., 1,4-dioxane), and temperature to minimize byproducts like ammonium chloride in benzoylisothiocyanate-mediated reactions .

Q. How can column chromatography and TLC be effectively employed to purify intermediates in benzo[b]thiophene synthesis?

  • Methodology : After synthesis, residual salts (e.g., triethylammonium chloride) are removed by filtration. Column chromatography with gradients of nonpolar/polar solvents (e.g., Hexane:EtOAc) isolates target compounds. TLC with UV visualization confirms reaction progress and purity. Pre-adsorption of crude mixtures onto silica gel improves separation efficiency .

Q. What spectroscopic techniques are foundational for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR, ¹H/¹³C) identifies substitution patterns on the aromatic ring and methyl/methoxy groups. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy detects functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). UV-Vis spectroscopy assesses conjugation effects .

Advanced Research Questions

How can computational methods (e.g., MP2/6-311G ) validate the molecular geometry and thermodynamic properties of this compound?**

  • Methodology : Density functional theory (DFT) or MP2 calculations predict bond lengths (C-S, C-O), angles, and thermodynamic parameters (entropy, heat capacity). Comparisons with X-ray crystallography data (e.g., C–C bond accuracy ±0.002 Å) refine computational models. This approach is validated for analogous thiophene derivatives .

Q. What advanced techniques resolve contradictions in adsorption studies of thiophene derivatives on mineral surfaces?

  • Methodology : Periodic surface models (e.g., pyrophyllite) optimized via programs like SIESTA simulate adsorption energetics. Experimental validation uses gas chromatography (GC) and mass spectrometry (MS) to analyze pyrolysis products (e.g., H₂S, benzothiophene) under controlled thermal conditions. Kinetic studies (e.g., Coats-Redfern method) calculate activation energies to reconcile discrepancies in decomposition pathways .

Q. How do substituents (methoxy vs. methyl) influence the electronic structure and reactivity of benzo[b]thiophene derivatives?

  • Methodology : Substituent effects are quantified via Hammett constants (σ) and analyzed using cyclic voltammetry to measure redox potentials. Frontier molecular orbital (FMO) theory identifies electron-rich sites for electrophilic substitution. Comparative studies with 3-methylthiophene-d3 (deuterated analogs) reveal isotopic effects on reaction kinetics .

Q. What strategies enable regioselective functionalization of this compound for pharmacological applications?

  • Methodology : Electrophilic aromatic substitution (e.g., nitration, halogenation) targets specific positions guided by directing groups (methoxy: ortho/para-directing). Palladium-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkyl groups. Biological activity is assessed via in vitro assays (e.g., enzyme inhibition) using hydrazine analogs .

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